4-Sulfanilamidosalicylic acid

Description

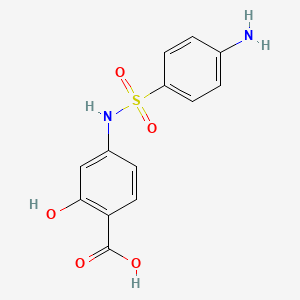

Structure

2D Structure

3D Structure

Properties

CAS No. |

6202-21-7 |

|---|---|

Molecular Formula |

C13H12N2O5S |

Molecular Weight |

308.31 g/mol |

IUPAC Name |

4-[(4-aminophenyl)sulfonylamino]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C13H12N2O5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-11(13(17)18)12(16)7-9/h1-7,15-16H,14H2,(H,17,18) |

InChI Key |

CDUAVAXMQCAYTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 4-Sulfanilamidosalicylic Acid Precursors

The primary precursor for many synthetic routes to this compound is 4-aminosalicylic acid. A foundational method for synthesizing this precursor involves the carboxylation of m-aminophenol. This process is typically carried out under aqueous alkaline conditions using sodium bicarbonate at elevated temperatures (90–95°C) and super-atmospheric carbon dioxide pressure, which facilitates the cyclization and formation of 4-aminosalicylic acid. smolecule.com

Another critical component is the sulfanilamide (B372717) moiety or its synthetic equivalent. The synthesis of the parent sulfanilamide often begins with aniline (B41778). To control the reactivity and direct the substitution to the para position, the amino group of aniline is first protected by acetylation to form acetanilide. libretexts.orgnih.gov This intermediate then undergoes chlorosulfonation using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. nih.gov This sulfonyl chloride is the key intermediate for creating the sulfonamide bond.

General Principles of Sulfonamide Synthesis relevant to the Compound

The creation of the sulfonamide linkage is a cornerstone of sulfa drug synthesis. The most common and high-yielding method involves the reaction of an aromatic sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govresearchgate.net

For this compound itself, several synthetic strategies have been documented:

Direct Coupling: This approach involves the direct reaction of a salicylic (B10762653) acid derivative with a sulfanilamide precursor. For instance, 4-aminosalicylic acid can be coupled with 4-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group to yield the final product.

Diazotization Method: This alternative pathway involves the diazotization of the amino group on 4-aminosalicylic acid to form a diazonium salt. smolecule.com This reactive intermediate can then be reacted with a sulfur-containing species like sulfur dioxide or sulfamic acid to introduce the sulfonamide functionality. smolecule.com

The synthesis of the key intermediate, arylsulfonyl chloride, is itself a critical step. Beyond the chlorosulfonation of acetanilide, modern methods include palladium-catalyzed chlorosulfonylation of arylboronic acids, which offers milder conditions and broader functional group tolerance. nih.gov

Table 1: Key Reactions in Sulfonamide Synthesis

| Reaction Step | Reactants | Product | Purpose |

|---|---|---|---|

| Protection | Aniline, Acetic Anhydride | Acetanilide | Protects the amino group and directs substitution. libretexts.orgnih.gov |

| Chlorosulfonation | Acetanilide, Chlorosulfonic Acid | 4-Acetamidobenzenesulfonyl Chloride | Introduces the sulfonyl chloride group. libretexts.orgnih.gov |

| Amination | 4-Acetamidobenzenesulfonyl Chloride, Ammonia | 4-Acetamidobenzenesulfonamide | Forms the sulfonamide bond. libretexts.orgnih.gov |

| Deprotection | 4-Acetamidobenzenesulfonamide, Acid/Base | Sulfanilamide | Reveals the free amino group. libretexts.org |

| Coupling | 4-Aminosalicylic Acid, 4-Acetylaminobenzenesulfonyl Chloride | Acetyl-protected final compound | Joins the two precursor moieties. |

Strategies for Derivatization and Analog Development

The structure of this compound offers multiple sites for chemical modification, enabling the development of a diverse range of analogs for research. Derivatization can be targeted at the sulfanilamido moiety or the salicylic acid backbone.

The sulfanilamido portion of the molecule contains two key functional groups for derivatization: the primary aromatic amine and the sulfonamide nitrogen.

Modification of the Primary Amine: The aromatic amino group is highly versatile. It can be diazotized to form diazonium salts, which are valuable intermediates for introducing a wide variety of substituents through Sandmeyer-type reactions. smolecule.com The amine group can also be acylated or alkylated to explore structure-activity relationships. Furthermore, it can be transformed into a thiosemicarbazone fragment, a modification known to influence biological activity in related sulfa drugs. researchgate.net

Modification at the Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen can be substituted. This is a common strategy in the development of sulfonamide drugs to alter physicochemical properties. libretexts.org Reaction of the corresponding sulfonyl chloride precursor with various primary or secondary amines instead of ammonia can generate a library of N-substituted analogs. nih.gov

The salicylic acid scaffold provides a carboxylic acid, a hydroxyl group, and an aromatic ring, all of which are amenable to chemical modification.

Esterification: The carboxylic acid group can be readily converted into esters by reacting with various alcohols. smolecule.comresearchgate.net This modification can alter properties like lipophilicity. For example, new ester analogs of salicylic acid have been synthesized with the aim of exploring different biological interactions. researchgate.net

Hydroxyl Group Modification: The phenolic hydroxyl group can be modified, for instance, through acetylation, a classic transformation in the synthesis of acetylsalicylic acid from salicylic acid. pressbooks.pub

Aromatic Ring Substitution: The aromatic ring of the salicylic acid moiety can be further substituted. Advanced methods like palladium-catalyzed cross-coupling reactions have been used to create bi-aryl analogues of salicylic acid, significantly altering the molecular architecture. nih.gov

A major strategy in medicinal chemistry is the introduction of heterocyclic rings to explore new chemical space and biological interactions. Starting from salicylic acid or its derivatives, a variety of heterocyclic systems can be synthesized.

Synthesis of Azo and Schiff Base Derivatives: The amino group of a precursor like 4-aminosalicylic acid can be used to form azo compounds. These can then be further reacted with aldehydes or ketones to produce Schiff bases (imines). jocpr.com

Formation of Tetrazoles and Oxadiazoles: Schiff base derivatives can serve as intermediates for the synthesis of five-membered heterocyclic rings like tetrazoles, which are formed by reacting the Schiff base with sodium azide. jocpr.com Similarly, salicylic acid can be converted to a hydrazide, which can then be cyclized to form 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net These modifications introduce significant structural changes to the original backbone. researchgate.netjocpr.comnih.gov

To develop research tools or novel materials, this compound can be incorporated into larger molecular assemblies like conjugates or polymers.

Polymeric Derivatives: Polymerization can enhance thermal stability and modulate solubility. One method involves the condensation of this compound with formaldehyde (B43269) to generate cross-linked phenolic resins. smolecule.com Another advanced approach involves incorporating salicylic acid directly into the backbone of biodegradable polymers, such as polyesters or poly(anhydride-esters), through melt condensation. acs.orgnih.gov This creates materials where the active molecule is an integral part of the polymer chain.

Bioactive Conjugates: The compound can be linked to other molecules or polymer backbones to create conjugates. google.comjustia.com The functional groups on this compound (amine, carboxylic acid, hydroxyl) allow it to be covalently attached to other therapeutic agents or carrier molecules, creating mutual prodrugs or targeted delivery systems. justia.comgoogle.com

Compound Names Table

Table 2: List of Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Main Compound of Interest |

| 4-Aminosalicylic acid | Precursor |

| m-Aminophenol | Precursor |

| Sodium bicarbonate | Reagent |

| Aniline | Precursor |

| Acetic anhydride | Reagent |

| Acetanilide | Intermediate |

| Chlorosulfonic acid | Reagent |

| 4-Acetamidobenzenesulfonyl chloride | Intermediate |

| Ammonia | Reagent |

| Sulfanilamide | Precursor/Related Compound |

| Arylboronic acids | Precursor (Modern Synthesis) |

| Salicylic acid | Core Structure/Precursor |

| Acetylsalicylic acid | Related Compound (Aspirin) |

| Sodium azide | Reagent |

| Formaldehyde | Reagent (Polymerization) |

| Tetrazoles | Derivative Class |

| 1,3,4-Oxadiazoles | Derivative Class |

| Schiff bases | Intermediate/Derivative Class |

| Polyesters | Polymer Class |

Molecular Mechanisms of Biological Interaction

Direct Interactions with Biological Macromolecules

Beyond enzyme inhibition, the biological effects of small molecules can also be mediated by their direct binding to other macromolecules, such as proteins. These interactions can influence the structure and function of the macromolecule.

The interaction between a small molecule (ligand) and a protein is a dynamic process governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. rsc.org The strength and specificity of these interactions determine the binding affinity and the functional consequences of the binding event. Biophysical techniques such as isothermal titration calorimetry and surface plasmon resonance are often employed to study these dynamics quantitatively. nih.govelsevierpure.com

For 4-Sulfanilamidosalicylic acid, its chemical structure suggests the potential for various interactions with proteins. The presence of hydroxyl, carboxyl, and amine groups allows for the formation of hydrogen bonds. The aromatic rings can participate in hydrophobic and π-stacking interactions. While general principles of sulfonamide-protein binding are known, specific studies detailing the binding dynamics of this compound with particular biological macromolecules are not extensively available. Molecular dynamics simulations of structurally related molecules, such as salicylic (B10762653) acid, with proteins like human serum albumin have provided insights into the conformational changes and binding energies involved in such interactions. physchemres.org Similar computational approaches could, in the future, elucidate the specific binding characteristics of this compound.

Theoretical Nucleic Acid Interaction Modalities

While the primary target of sulfonamides is the DHPS enzyme, the planar aromatic structures present in this compound—the aniline (B41778) and salicylic acid rings—suggest the theoretical possibility of interactions with nucleic acids. However, there is a lack of direct experimental evidence to suggest that this compound or similar simple sulfonamides are significant nucleic acid binders. Generally, molecules that interact strongly with DNA or RNA do so through specific modalities:

Intercalation: This involves the insertion of a planar molecule between the base pairs of a nucleic acid double helix. This requires a sufficiently large and flat aromatic system. The two aromatic rings in this compound are not fused and have considerable rotational freedom, making classical intercalation unlikely.

Groove Binding: Molecules can bind to the minor or major grooves of DNA, often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the phosphate (B84403) backbone. While the functional groups on this compound could potentially form such interactions, dedicated groove binders typically possess a crescent shape to match the curvature of the DNA groove, which this molecule lacks.

Electrostatic Interactions: The negatively charged phosphate backbone of nucleic acids can attract positively charged molecules. At physiological pH, the carboxylic acid group of the salicylic acid moiety would be deprotonated, giving this compound a net negative charge and thus making a direct electrostatic attraction to the nucleic acid backbone unfavorable.

Computational studies would be necessary to definitively explore the potential for any transient or weak interactions with nucleic acids. However, based on its structure, significant interaction with nucleic acids is not considered a primary mechanism of its biological action.

Characterization of Non-Covalent Interactions (Hydrogen Bonding, Electrostatic, Hydrophobic)

The interaction of this compound with its putative target, dihydropteroate (B1496061) synthase, is governed by a suite of non-covalent interactions. These interactions allow it to act as a competitive inhibitor of the enzyme's natural substrate, para-aminobenzoic acid (PABA).

Hydrogen Bonding: The various hydrogen bond donors and acceptors on the this compound molecule play a crucial role in its binding.

The primary amine (-NH2) group on the sulfanilamide (B372717) portion is a key hydrogen bond donor, mimicking the amine group of PABA.

The sulfonyl group (-SO2-) contains two oxygen atoms that are strong hydrogen bond acceptors.

The sulfonamide nitrogen (-NH-) can act as a hydrogen bond donor.

The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the salicylic acid moiety are also potent hydrogen bond donors and acceptors. These groups can form additional interactions within the PABA binding site, potentially increasing the binding affinity compared to simpler sulfonamides.

Electrostatic Interactions:

The deprotonated carboxylate group (-COO⁻) of the salicylic acid portion can form strong ionic interactions with positively charged amino acid residues, such as arginine or lysine, within the enzyme's active site.

The primary amine group can be protonated, allowing for electrostatic interactions with negatively charged residues like aspartate or glutamate.

Hydrophobic Interactions:

The combination of these interactions allows this compound to occupy the PABA binding pocket of DHPS, preventing the natural substrate from binding and thereby inhibiting the synthesis of dihydropteroate.

| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Primary Amine (-NH2) | Aspartate, Glutamate |

| Sulfonyl (-SO2-) | Arginine, Lysine, Serine | |

| Sulfonamide (-NH-) | Aspartate, Glutamate | |

| Hydroxyl (-OH) | Serine, Threonine, Aspartate, Glutamate | |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | |

| Electrostatic | Carboxylate (-COO⁻) | Arginine, Lysine |

| Protonated Amine (-NH3⁺) | Aspartate, Glutamate | |

| Hydrophobic | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan |

Conformational Changes Induced upon Binding

Structural studies of dihydropteroate synthase have revealed that the enzyme is dynamic and undergoes conformational changes upon substrate or inhibitor binding. Two flexible loops, often referred to as loop 1 and loop 2, are particularly important for catalysis and are directly involved in the binding of PABA and sulfonamides.

Upon the binding of the first substrate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), these loops adopt a more ordered conformation. This ordering creates a specific binding pocket for PABA. When a sulfonamide like this compound binds to this pre-formed pocket, it is thought to further stabilize this closed conformation of the active site. This induced fit mechanism can enhance the binding affinity of the inhibitor.

The binding of the inhibitor effectively locks the enzyme in an inactive state, preventing the catalytic reaction from proceeding. Mutations in the amino acids of these flexible loops are a common mechanism of sulfonamide resistance, as they can alter the conformational dynamics of the active site, leading to a decreased affinity for the drug while still allowing the binding of the natural substrate, PABA. While no specific structural data exists for this compound, it is highly probable that its binding to DHPS would induce and stabilize similar conformational changes in these critical loop regions.

| Molecular Event | Consequence |

| Binding of DHPPP | Ordering of flexible loops 1 and 2 |

| Binding of this compound | Stabilization of the closed, inactive conformation of the active site |

| Prevention of PABA binding | Inhibition of dihydropteroate synthesis |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. For 4-Sulfanilamidosalicylic acid, which combines the functionalities of a sulfonamide and a salicylic (B10762653) acid, its pharmacophoric features can be inferred from the well-established models of antibacterial sulfonamides.

The primary target for antibacterial sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The general pharmacophore for sulfonamide-based DHPS inhibitors includes:

An aromatic ring: The para-substituted benzene (B151609) ring is a critical component.

A primary aromatic amine (N4-amino group): This group is essential for mimicking the natural substrate, para-aminobenzoic acid (PABA). youtube.com It typically forms key hydrogen bonds within the active site of the enzyme. Substitution on this amine generally leads to a loss of activity. youtube.com

A sulfonamide group (-SO2NH-): This group is vital for binding. The nitrogen atom and one of the oxygen atoms of the sulfonamide moiety are often involved in hydrogen bonding interactions with the enzyme. acs.org

The salicylic acid moiety introduces additional features:

A hydroxyl group: This can act as a hydrogen bond donor and acceptor.

A carboxyl group: This group is typically ionized at physiological pH and can act as a hydrogen bond acceptor or participate in ionic interactions.

Based on these components, a hypothetical pharmacophore model for this compound would feature hydrogen bond donors (N4-amino, sulfonamide NH, hydroxyl), hydrogen bond acceptors (sulfonamide oxygens, hydroxyl, carboxyl), and an aromatic ring for hydrophobic interactions. The precise spatial arrangement of these features would be critical for its interaction with a biological target. nih.govnih.gov

Identification of Key Structural Determinants for Modulatory Potency

The modulatory potency of a compound is dictated by specific structural features that optimize its interaction with the target. For sulfonamides, several structural determinants are known to influence activity. researchgate.netopenaccesspub.org

The N4-amino group: As a key pharmacophoric feature, the unsubstituted primary aromatic amine is considered indispensable for antibacterial activity. youtube.com Its basicity and hydrogen bonding capacity are crucial.

The Sulfonamide Linker: The geometry and electronic properties of the -SO2NH- group are central to the molecule's binding affinity. The acidity of the sulfonamide proton can influence its ionization state and, consequently, its binding interactions.

Substitution on the N1-nitrogen: In many sulfonamide drugs, the group attached to the N1 nitrogen of the sulfonamide moiety significantly influences the compound's physicochemical properties (like pKa and solubility) and its potency. For this compound, this substituent is the salicylic acid ring.

The Salicylic Acid Ring: The position of the hydroxyl and carboxyl groups on this ring is critical. In this compound, the 2-hydroxy and 1-carboxy arrangement allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and its interaction with a target. Studies on salicylic acid derivatives have shown that substitutions on the ring can significantly affect anti-inflammatory activity, with electronic and partitioning effects of the substituents being important factors. nih.govnih.gov

Computational QSAR Model Development

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This process involves calculating molecular descriptors, selecting relevant ones, building a predictive model, and validating its robustness.

The first step in developing a QSAR model is to represent the molecular structure numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a molecule like this compound, a wide range of descriptors would be considered. researchgate.net

| Descriptor Category | Examples | Potential Relevance for this compound |

| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Basic properties influencing size and overall composition. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Balaban Index, Shape Indices | Describe the atomic connectivity and branching of the molecule, influencing its overall shape and flexibility. medwinpublishers.comnih.gov |

| Geometrical (3D) | van der Waals Volume, Surface Area, Principal Moments of Inertia | Quantify the three-dimensional size and shape of the molecule, which is critical for fitting into a binding site. nih.gov |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies, Polarizability | Describe the electron distribution, influencing electrostatic interactions, reactivity, and hydrogen bonding capacity. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA), pKa | Relate to the molecule's solubility, permeability across biological membranes, and ionization state. nih.govmedwinpublishers.com |

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to identify those that correlate most strongly with the biological activity being modeled. researchgate.net

Once descriptors are selected, a mathematical model is built to correlate them with biological activity. While traditional methods like Multiple Linear Regression (MLR) are used, machine learning algorithms are increasingly employed to handle complex, non-linear relationships. nih.govyoutube.com

Artificial Neural Networks (ANNs) are computational models inspired by the structure of the human brain. rsc.orgnih.gov They are particularly adept at modeling complex QSAR data. researchgate.netresearchgate.net An ANN consists of interconnected nodes (neurons) organized in layers: an input layer, one or more hidden layers, and an output layer.

Input Layer: Receives the values of the selected molecular descriptors for each compound.

Hidden Layers: Perform non-linear transformations of the input data. The complexity of the relationships that can be modeled increases with the number of hidden layers and neurons.

Output Layer: Produces the predicted biological activity.

The network is "trained" using a dataset of compounds with known activities. During training, the connections between neurons are adjusted to minimize the difference between the predicted and actual activities. The application of ANNs and other deep learning methods has shown promise in improving the predictive accuracy of QSAR models for various applications, including drug discovery. neuraldesigner.comthemoonlight.ioconsensus.app

A QSAR model's utility depends on its predictive power for new, untested compounds. Therefore, rigorous statistical validation is essential. wikipedia.org Validation is typically performed using both internal and external methods. nih.gov

| Validation Method | Description | Key Statistical Parameters |

| Internal Validation | The model's robustness and stability are tested using only the initial training dataset. Common techniques include cross-validation (e.g., Leave-One-Out or k-fold cross-validation) and Y-randomization. wikipedia.org | q² (Cross-validated R²): Measures the predictive ability of the model within the training set. A high q² value (typically > 0.5) is desirable. |

| External Validation | The model's predictive performance is assessed on an external test set of compounds that were not used during model development. nih.gov This is considered the most stringent test of a model's predictive capability. | R²pred (Predictive R²): Measures the correlation between the predicted and observed activities for the test set. A high value indicates good predictive power. |

| Other Metrics | Various other statistical metrics are used to assess the model's goodness-of-fit and predictive accuracy. | R² (Coefficient of Determination): Measures the proportion of variance in the observed activity that is explained by the model. RMSE (Root Mean Square Error): Indicates the average magnitude of the prediction error. |

A statistically valid QSAR model should have high values for R² and q², a high R²pred for an external test set, and low error values. proquest.com

Conformational Analysis and Bioactive Conformation Hypothesis Generation

Conformational analysis involves studying the different three-dimensional arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A molecule's biological activity is often exerted through a single, low-energy conformation known as the "bioactive conformation," which is the shape it adopts when binding to its target. nih.gov

For this compound, conformational flexibility exists around several single bonds:

The bond connecting the sulfonyl group to the aniline (B41778) ring.

The bond connecting the sulfonamide nitrogen to the salicylic acid ring.

The bond connecting the carboxyl group to its ring.

Studies on similar molecules provide insights. For instance, salicylic acid itself has been shown to have different stable conformers, with the relative orientation of the hydroxyl and carboxyl groups being critical. rsc.orgmissouri.eduresearchgate.net Similarly, the conformation of the sulfonamide group relative to the aromatic ring has been studied in various sulfonamides, revealing that the bioactive conformation within a receptor can differ from the lowest-energy conformation in an isolated state. nih.govnih.gov

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the energies of different conformers and identify the most stable ones. By comparing the low-energy conformers of active compounds, a bioactive conformation hypothesis can be generated. This hypothesis suggests a common three-dimensional structure that is recognized by the biological target, providing a crucial template for the design of new, more potent analogs. acs.orgacs.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Complex Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This technique is instrumental in understanding the binding mechanism and affinity of a drug candidate for its biological target. For 4-Sulfanilamidosalicylic acid, molecular docking studies are hypothetically performed to identify its potential protein targets and elucidate the specific interactions that govern its binding.

In a typical docking study, the three-dimensional structure of this compound would be docked into the binding sites of various biologically relevant proteins. The process involves sampling a wide range of conformations and orientations of the ligand within the receptor's active site and scoring them based on a defined scoring function. The results of such studies on related sulfonamide derivatives have shown that the sulfonamide group often plays a crucial role in forming key interactions, such as hydrogen bonds, with the amino acid residues of the target protein. rjb.ronih.gov

For instance, in studies of sulfonamide derivatives targeting bacterial dihydropteroate (B1496061) synthase (DHPS), the p-aminobenzoic acid (PABA) binding pocket is a key area of interaction. nih.gov Docking simulations of this compound into this or similar binding sites would likely reveal critical hydrogen bonds formed by the sulfonamide and carboxylic acid moieties, as well as potential π-π stacking interactions from the aromatic rings. The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding affinity. A more negative score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Dihydropteroate Synthase | -8.5 | Arg63, Ser222, Asn22 | Hydrogen Bond, π-π Stacking |

| Carbonic Anhydrase II | -7.9 | His94, Thr199, Thr200 | Hydrogen Bond, Metal Coordination |

Note: The data in this table is illustrative and based on typical findings for sulfonamide and salicylic (B10762653) acid derivatives.

Dynamics of Compound-Target Interactions via Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. nih.gov MD simulations are performed on the best-docked poses of the this compound-protein complex to assess its stability and flexibility.

In an MD simulation, the atoms of the system (the protein, ligand, and surrounding solvent) are allowed to move according to the laws of classical mechanics. The trajectory of these movements over a specific period, typically nanoseconds, provides valuable information. For the this compound-target complex, MD simulations would help in understanding how the ligand settles into the binding pocket and how the protein structure adapts to the ligand's presence. peerj.com

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD over the simulation time suggests a stable binding. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight the flexible regions of the protein that are important for ligand binding. researchgate.net Furthermore, the binding free energy of the complex can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), providing a more accurate estimation of binding affinity than docking scores alone. peerj.com

Table 2: Illustrative Results from a 100 ns Molecular Dynamics Simulation of a this compound-Protein Complex

| Parameter | Value | Interpretation |

|---|---|---|

| Average Protein RMSD | 1.5 Å | The protein structure remains stable throughout the simulation. |

| Average Ligand RMSD | 0.8 Å | The ligand maintains a stable conformation within the binding site. |

Note: The data presented is hypothetical and representative of typical MD simulation results for small molecule-protein complexes.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations are employed to investigate the electronic structure, properties, and reactivity of a molecule with a high degree of accuracy. csic.es For this compound, methods like Density Functional Theory (DFT) can be used to calculate a range of molecular properties that are crucial for understanding its chemical behavior. researchgate.net

These calculations can provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. ekb.eg A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MESP) map, another output of QM calculations, visualizes the electron density distribution and helps in identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 3: Predicted Electronic Properties of this compound from Quantum Mechanical Calculations (DFT/B3LYP)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate an electron. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates good kinetic stability. |

Note: These values are illustrative and based on typical QM calculations for similar aromatic compounds.

De Novo Design and In Silico Screening of Novel Analogs

The insights gained from molecular docking, MD simulations, and QM calculations can be leveraged for the de novo design and in silico screening of novel analogs of this compound with potentially improved properties. nih.gov De novo design involves the computational creation of new molecules that are predicted to have high affinity and selectivity for a specific target.

Based on the identified key interactions between this compound and its hypothetical target, new analogs can be designed by modifying its chemical structure. For example, different functional groups could be added to enhance binding affinity or improve pharmacokinetic properties. These newly designed compounds can then be subjected to in silico screening, a process where large libraries of virtual compounds are computationally evaluated for their potential to bind to the target of interest. nih.gov

The screening process typically involves high-throughput docking to quickly assess the binding potential of thousands of compounds. The most promising candidates from this initial screening can then be further analyzed using more rigorous computational methods, such as MD simulations and binding free energy calculations. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the designed analogs can be predicted in silico to assess their drug-likeness and potential for side effects. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-Sulfanilamidosalicylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would reveal distinct signals corresponding to each unique proton and carbon atom in its structure.

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on both the sulfanilamide (B372717) and salicylic (B10762653) acid rings. The chemical shifts and splitting patterns of these protons would confirm their relative positions. For instance, the protons on the salicylic acid moiety would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group, leading to predictable shifts. Similarly, the protons on the p-aminophenyl group would exhibit patterns characteristic of a 1,4-disubstituted benzene (B151609) ring. Protons of the amine (NH₂) and sulfonamide (NH) groups would typically appear as broad singlets.

¹³C NMR: The ¹³C NMR spectrum would display a unique resonance for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear significantly downfield.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, confirming the final assembled structure. While specific experimental spectra for this compound are not widely published, data from structurally similar compounds like 4-aminosalicylic acid and other salicylic acid derivatives are used to predict and interpret its spectral features. chemicalbook.comfarmaceut.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov The computed monoisotopic mass for this compound (C₁₃H₁₂N₂O₅S) is 308.0467 Da. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing valuable structural information. mtak.hu The fragmentation pattern of this compound would likely involve characteristic cleavages of the sulfonamide bond and losses of neutral molecules like SO₂ and H₂O. uab.eduuab.edu

| Property | Computed Value | Technique | Information Provided |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₅S | High-Resolution Mass Spectrometry (HRMS) | Elemental composition |

| Molecular Weight | 308.31 g/mol | Mass Spectrometry (MS) | Total mass of the molecule |

| Monoisotopic Mass | 308.04669266 Da | High-Resolution Mass Spectrometry (HRMS) | Exact mass based on the most abundant isotopes |

| Proton & Carbon Skeleton | - | ¹H and ¹³C NMR | Structural arrangement and chemical environment of atoms |

| Fragmentation Pattern | - | Tandem Mass Spectrometry (MS/MS) | Structural motifs and confirmation of functional groups |

Chromatographic Separations for Purity and Quantitative Analysis in Research (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. They are also the gold standard for quantitative analysis to determine the concentration of the compound in research samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. A reversed-phase HPLC method would be most suitable for this compound. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. The mobile phase typically consists of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or trifluoroacetic acid to ensure good peak shape for the acidic analyte. scielo.br Detection is commonly performed using a UV-Vis detector, set to a wavelength where the compound exhibits maximum absorbance. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for quantitative analysis in complex matrices and for identifying unknown impurities. vliz.be Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. nih.gov For quantitative studies, tandem mass spectrometry (LC-MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion is selected and fragmented to produce a characteristic product ion. mtak.hu This highly selective method provides excellent sensitivity and minimizes interference from matrix components. chimia.ch

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC / LC-MS | Separation and quantification |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound from the column; acid improves peak shape |

| Elution Mode | Gradient or Isocratic | Optimizes separation of analyte from impurities |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency |

| Detection (HPLC) | UV-Vis at ~254 nm | Quantifies based on light absorbance |

| Detection (LC-MS) | ESI in Negative Ion Mode | Ionizes the molecule for mass detection |

| MS/MS Transition | e.g., [M-H]⁻ → product ion | Highly selective quantification (MRM mode) |

Biophysical Techniques for Binding and Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding how this compound interacts with its biological targets, such as enzymes or receptors, is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative data on these binding events without the need for labels.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. nuvisan.com In a typical SPR experiment, a target macromolecule (the ligand) is immobilized on a sensor chip surface. nih.gov A solution containing this compound (the analyte) is then flowed over this surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. youtube.com This response is proportional to the mass bound to the surface. By monitoring the binding over time at various analyte concentrations, one can determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target macromolecule. pharmaceuticalonline.com Each injection triggers a small heat change, which is precisely measured by the calorimeter. nih.gov As the macromolecule becomes saturated, the heat signal diminishes. The resulting data can be fitted to a binding model to determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). researchgate.net From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction.

| Technique | Principle | Key Parameters Measured | Insights Provided |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | kₐ (on-rate), kₑ (off-rate), Kₑ (affinity) | Kinetics and affinity of binding |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kₐ (affinity), n (stoichiometry), ΔH (enthalpy) | Thermodynamic driving forces of the interaction (enthalpy, entropy) |

Crystallographic Studies of Compound-Macromolecule Complexes

X-ray crystallography is the most powerful technique for obtaining a high-resolution, three-dimensional structure of a compound bound to its macromolecular target. This method provides an atomic-level snapshot of the binding event, revealing the precise orientation of the compound in the binding site and the specific interactions that stabilize the complex.

To perform this experiment, a stable complex of this compound and its target protein must be formed and then crystallized. The resulting crystal is exposed to a focused beam of X-rays, which are diffracted by the electrons in the crystal. The diffraction pattern is recorded and analyzed to calculate an electron density map, into which the atomic structure of the protein and the bound ligand can be built and refined. rcsb.org

The final structure reveals critical information for drug design, such as:

The exact conformation adopted by this compound upon binding.

The key amino acid residues in the protein's active site that interact with the compound.

The specific non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, that mediate binding. nih.gov

For example, crystallographic studies of other sulfonamides bound to their enzyme targets, like dihydropteroate (B1496061) synthase, have been crucial in understanding their mechanism of resistance and in designing new inhibitors. rcsb.org Such a study for a this compound complex would provide invaluable data for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

Theoretical and Investigative Applications in Chemical Biology

Application as a Probe for Folic Acid Biosynthesis Pathway Studies

4-Sulfanilamidosalicylic acid, a member of the sulfonamide class of compounds, serves as a critical tool in the study of the folic acid biosynthesis pathway, a process essential for the survival of many microorganisms. Bacteria cannot absorb folic acid from their environment and must synthesize it de novo. This pathway is a validated target for antimicrobial agents because mammalian cells, in contrast, obtain folate through their diet, lacking the enzymes for its synthesis.

The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Due to their structural similarity to the native substrate PABA, sulfonamides like this compound bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. This inhibitory action blocks the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect where cell growth and replication are inhibited.

This well-understood mechanism allows researchers to use this compound and related compounds as chemical probes to investigate the kinetics, substrate specificity, and catalytic mechanism of DHPS. By studying the competitive inhibition patterns, scientists can elucidate the structure of the enzyme's active site and understand its interaction with both its natural substrate and inhibitors. The use of these probes has been fundamental in mapping the folate biosynthetic pathway and confirming the essential role of DHPS in microbial viability.

| Component | Role in Folic Acid Synthesis | Interaction with Sulfonamides |

|---|---|---|

| para-aminobenzoic acid (PABA) | Natural substrate for DHPS enzyme. | Competitively displaced from the DHPS active site by sulfonamides. |

| Dihydropteroate Synthase (DHPS) | Enzyme that catalyzes the conversion of PABA and DHPPP to dihydropteroate. | The molecular target of sulfonamides; its inhibition blocks the pathway. |

| 7,8-dihydropteroate | The product of the DHPS-catalyzed reaction and a precursor to dihydrofolate. | Its synthesis is blocked by the action of sulfonamides. |

| Tetrahydrofolate (THF) | The final active form of folate, essential for nucleotide and amino acid synthesis. | Its downstream production is prevented, leading to bacteriostasis. |

Development of Chemically Selective Inhibitors for Specific DHPS Enzymes

The this compound structure serves as a foundational scaffold for the rational design of chemically selective inhibitors targeting DHPS enzymes in various pathogens. The therapeutic success of sulfonamides stems from their selective toxicity: they inhibit the bacterial DHPS enzyme without affecting the host, as humans lack this enzyme. This inherent selectivity makes the DHPS enzyme an attractive target for developing new antimicrobial agents.

Research in this area heavily relies on structure-activity relationship (SAR) studies, which explore how modifying the chemical structure of a lead compound, such as a sulfonamide, affects its biological activity. By systematically altering the functional groups on the sulfonamide core, medicinal chemists can develop derivatives with enhanced potency and improved selectivity for the DHPS enzyme of a specific pathogen. For instance, quantitative structure-activity relationship (QSAR) analyses have been used to build pharmacophoric models that predict the binding affinity of new sulfa drugs to the DHPS active site. These models help in understanding the key molecular features required for effective inhibition.

The goal is to create inhibitors that bind more tightly to the microbial enzyme than to any analogous proteins in the host, or to design molecules that are effective against DHPS variants from drug-resistant strains. For example, research has focused on creating non-sulfa inhibitors that bind to the pterin-binding site of DHPS, offering an alternative strategy to overcome sulfonamide resistance. The development of dual-action inhibitors, which target both DHPS and another enzyme in the folate pathway like dihydrofolate reductase (DHFR), represents another advanced strategy to enhance antimicrobial efficacy and potentially reduce the development of resistance.

| Structural Modification | Observed Effect on Activity/Selectivity | Rationale |

|---|---|---|

| Altering substituents on the aniline (B41778) nitrogen | Significantly impacts potency and pharmacokinetic properties. | Modifies the pKa and electronic properties of the sulfonamide, affecting its binding to the DHPS active site. |

| Modifying the aryl group attached to the sulfonyl group | Influences binding affinity and specificity for the target enzyme. | Allows for interactions with specific amino acid residues within the PABA-binding pocket of DHPS. |

| Introducing pterin-like moieties | Can create inhibitors that target the pterin-binding pocket of DHPS instead of the PABA site. | Offers an alternative mechanism of inhibition that can be effective against sulfonamide-resistant bacteria. |

| Hybridizing with a DHFR inhibitor scaffold | Creates a single molecule with dual inhibitory action against two enzymes in the folate pathway. | May produce a synergistic effect, leading to more potent bactericidal activity and a lower likelihood of resistance. |

Research into Molecular Mechanisms of Resistance Development

The use of this compound and other sulfonamides in both clinical and laboratory settings has been instrumental in researching the molecular mechanisms by which bacteria develop antibiotic resistance. Understanding how resistance emerges is crucial for developing new drugs that can circumvent these mechanisms.

There are two primary mechanisms of resistance to sulfonamides:

Mutations in the Chromosomal folP Gene : The folP gene encodes the native DHPS enzyme. Bacteria can develop resistance through point mutations in this gene. These mutations result in amino acid substitutions in the DHPS active site, particularly in conserved loops that are critical for substrate binding. These structural changes reduce the binding affinity of sulfonamides to the enzyme but have a less dramatic effect on the binding of the natural substrate, PABA. This allows the enzyme to continue synthesizing folate, rendering the bacterium resistant.

Acquisition of Foreign sul Genes : A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry foreign resistance genes. The sul genes (sul1, sul2, and sul3) encode for highly resistant, alternative DHPS enzymes. These Sul enzymes are structurally divergent from the native DHPS and are intrinsically insensitive to sulfonamides while efficiently catalyzing the reaction with PABA. Structural studies have revealed that Sul enzymes possess a reorganized PABA-binding region, often featuring an additional phenylalanine residue that sterically blocks sulfonamides from binding effectively, thereby conferring broad resistance.

Researchers use sulfonamides to apply selective pressure on bacterial populations, facilitating the isolation of resistant mutants for further study. By comparing the genetic sequences and crystal structures of DHPS from susceptible and resistant strains, scientists can pinpoint the exact molecular changes that confer resistance. This knowledge is vital for the design of new inhibitors that are less prone to resistance.

| Feature | Susceptible (Wild-Type) DHPS | Resistant DHPS (folP Mutant) | Resistant DHPS (Sul Enzymes) |

|---|---|---|---|

| Genetic Basis | Chromosomal folP gene. | Mutations in chromosomal folP gene. | Acquired plasmid-borne sul genes (sul1, sul2, sul3). |

| Sulfonamide Affinity | High | Low to negligible. | Extremely low; intrinsically insensitive. |

| PABA Affinity | Normal | Largely retained, may have slightly reduced efficiency. | Efficiently binds and utilizes PABA. |

| Molecular Mechanism | Standard enzyme function. | Amino acid substitutions in the active site reduce inhibitor binding. | Substantial reorganization of the active site, including insertions that sterically hinder sulfonamide binding. |

Scaffold for Combinatorial Library Design and High-Throughput Screening in Research Settings

In modern drug discovery, the chemical structure of this compound is valued as a "scaffold"—a core molecular framework upon which a large number of diverse derivatives can be built. This approach is central to combinatorial chemistry, a technique used to rapidly synthesize a vast number of different but structurally related molecules, known as a chemical library.

The sulfonamide scaffold is considered a "privileged structure" because it is known to bind to biological targets, in this case, the DHPS enzyme. The design of a combinatorial library based on this scaffold involves identifying specific points on the molecule where different chemical fragments (functional groups) can be attached. For this compound, these points of diversity would include the aniline amine group and positions on the salicylic (B10762653) acid ring. By using a variety of chemical building blocks at these positions, a library containing thousands or even millions of unique compounds can be generated.

Once synthesized, these libraries are subjected to high-throughput screening (HTS). HTS employs automated technologies to rapidly test the biological activity of each compound in the library against a specific target, such as the DHPS enzyme. For example, an assay could measure the inhibition of DHPS activity in the presence of each library compound. The results of the HTS can quickly identify "hits"—compounds that show promising activity. These hits can then be selected for further investigation and optimization, potentially leading to the development of new drug candidates with improved properties such as higher potency, greater selectivity, or efficacy against resistant strains.

| Scaffold Component | Point of Diversity (Example) | Potential Chemical Groups for Variation | Objective of Variation |

|---|---|---|---|

| Sulfonamide Core | N/A (Conserved) | The central 4-aminobenzenesulfonamide structure is maintained. | To retain the essential pharmacophore for DHPS binding. |

| Aniline Amine (N4) | R1 | Alkyl groups, acyl groups, various heterocyclic rings. | To explore interactions with residues outside the immediate PABA-binding site and modulate pharmacokinetic properties. |

| Salicylic Acid Ring | R2, R3, R4 | Halogens (F, Cl, Br), nitro groups, alkyl groups, alkoxy groups. | To fine-tune electronic properties and steric fit within the enzyme's active site. |

| Carboxylic Acid Group | R5 (e.g., esterification) | Methyl esters, ethyl esters, amides. | To modify solubility, cell permeability, and potential for prodrug strategies. |

Future Directions in Academic Research

Exploration of Allosteric Sites on Target Enzymes

The conventional approach to drug design has predominantly focused on the active (orthosteric) sites of enzymes and receptors. However, the exploration of allosteric sites, which are distinct from the active site and can modulate the protein's function upon binding, is a rapidly emerging and promising strategy in drug discovery. nih.gov Future research on 4-Sulfanilamidosalicylic acid should strategically investigate its potential as an allosteric modulator.

Computational methods are pivotal in the initial identification of potential allosteric sites. nih.govarxiv.org Algorithms that analyze protein structures for pockets with the characteristics of known allosteric sites can be employed to screen potential enzyme targets of this compound. arxiv.orgbiorxiv.org Techniques such as bond-to-bond propensity analysis, which can identify communication pathways between the active site and distant sites, could reveal previously unknown regulatory pockets. arxiv.org

Once potential allosteric sites are computationally predicted, experimental validation is crucial. This can be achieved through techniques such as X-ray crystallography to solve the co-crystal structure of the target enzyme with this compound, providing direct evidence of binding to a non-orthosteric site. Furthermore, site-directed mutagenesis of the predicted allosteric residues followed by binding assays can confirm the functional importance of the identified site. The pursuit of allosteric modulators offers the potential for greater specificity and a reduction in off-target effects, making this a critical avenue for future investigation. nih.gov

Table 1: Computational Approaches for Allosteric Site Prediction

| Computational Method | Principle | Potential Application for this compound |

| Pocket Detection Algorithms | Identify cavities on the protein surface that could serve as binding sites. | Screening of known and predicted protein targets of aminosalicylates for potential allosteric pockets. |

| Normal Mode Analysis (NMA) | Analyzes the collective motions of a protein to identify regions that are dynamically coupled to the active site. | To predict how binding of this compound at a distal site might influence the dynamics of the active site. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein over time to observe conformational changes upon ligand binding. | To visualize the binding of this compound to a predicted allosteric site and its effect on the protein's conformational ensemble. |

| Bond-to-Bond Propensity Analysis | A graph-theoretical approach to quantify the propagation of fluctuations through the protein structure. arxiv.org | To identify residues that are key for the allosteric communication between a potential allosteric site and the active site. arxiv.org |

Advanced Synthetic Methodologies for Stereoselective Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even contribute to adverse effects. nih.gov The development of advanced synthetic methodologies for the stereoselective synthesis of this compound analogs is a critical step towards producing enantiomerically pure compounds for more precise pharmacological evaluation.

Future research should focus on asymmetric synthesis strategies to introduce chiral centers into the this compound scaffold. nih.gov This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of key synthetic steps. yale.edu For instance, the development of enantioselective methods for the amination or hydroxylation of salicylic (B10762653) acid precursors could provide access to a diverse range of chiral analogs.

Furthermore, the synthesis of sulfinamide derivatives, which can possess a stereogenic sulfur atom, presents another avenue for creating novel stereoisomers. acs.org The separation of racemic mixtures of synthesized analogs using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases, will be essential for isolating and characterizing the individual enantiomers. nih.govresearchgate.net

Table 2: Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Description | Relevance to this compound Analogs |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Employing chiral amino acids or other natural products as precursors for the synthesis of complex analogs. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. mdpi.com | Enantioselective hydrogenation, oxidation, or carbon-carbon bond-forming reactions to create chiral centers. mdpi.com |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct a stereoselective transformation. | Temporary introduction of a chiral auxiliary to guide the stereoselective functionalization of the salicylic acid or sulfanilamide (B372717) moiety. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Enzymatic or chemical kinetic resolution of a racemic intermediate in the synthetic pathway. |

Integration of Multi-Scale Computational Approaches with Experimental Validation

The synergy between computational modeling and experimental validation provides a powerful paradigm for modern drug discovery and development. For this compound, integrating multi-scale computational approaches will be instrumental in predicting its molecular behavior and guiding experimental studies.

At the quantum mechanical level, Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. nih.govinovatus.es This information is valuable for understanding its chemical properties and for parameterizing more coarse-grained models.

Molecular Dynamics (MD) simulations can then be used to study the dynamic behavior of this compound in complex biological environments, such as in solution or bound to a target protein. ajgreenchem.comajgreenchem.comnih.gov MD simulations can provide insights into the conformational changes that occur upon binding, the stability of the drug-target complex, and the role of solvent molecules in the interaction. mdpi.commdpi.com Steered Molecular Dynamics (SMD) can also be used to investigate the forces required to unbind the molecule from its target, providing information on binding strength. mdpi.com

These computational predictions must be rigorously tested through experimental validation. For example, predicted binding affinities from in silico studies can be compared with experimental values obtained from techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Similarly, predicted structural changes can be validated using biophysical methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.

Elucidation of Untapped Biological Interaction Pathways

While the primary mechanisms of action of aminosalicylates are generally attributed to their anti-inflammatory effects, there is a growing body of evidence suggesting that these compounds may interact with a broader range of biological pathways than previously appreciated. nih.govyoutube.com Future research should aim to elucidate the untapped biological interaction pathways of this compound, which could reveal novel therapeutic applications.

A key area of investigation should be the peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which is a known target of 5-aminosalicylic acid (5-ASA). youtube.com The activation of PPAR-γ has been shown to have anti-inflammatory effects, and it is plausible that this compound also modulates this pathway. youtube.com Investigating the interaction of this compound with PPAR-γ and its downstream signaling could provide significant insights.

Furthermore, the role of aminosalicylates in modulating the gut microbiome is an emerging area of research. nih.gov Studies could be designed to investigate how this compound affects the composition and metabolic activity of gut bacteria, and how these changes may contribute to its therapeutic effects. Other potential pathways to explore include the inhibition of certain enzymes involved in inflammatory processes and the modulation of cellular signaling cascades. hmdb.ca

Development of Novel Analytical Techniques for In Situ Interaction Monitoring

Understanding the dynamic interactions of a drug with its target in a biological system is crucial for elucidating its mechanism of action. The development and application of novel analytical techniques for the in situ monitoring of this compound's interactions are therefore a key future research direction.

Surface Plasmon Resonance (SPR) is a powerful label-free technique that can be used to study the binding kinetics and affinity of small molecules to immobilized proteins in real-time. mdpi.comfigshare.comnih.govnih.gov Future studies could employ SPR to screen a wide range of potential protein targets for their interaction with this compound and to quantitatively characterize these interactions. nih.gov

Other promising techniques include Microscale Thermophoresis (MST), which measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, and can be used to determine binding affinities in solution. nih.gov Techniques that provide structural information, such as solid-state NMR and Fourier-transform infrared spectroscopy (FTIR), can be used to monitor conformational changes in proteins upon binding of this compound in more complex environments. cambridgeproteinarrays.com The development of advanced spectroscopic methods, such as Surface-Enhanced Raman Spectroscopy (SERS), may also offer the sensitivity required to detect and characterize the binding of this compound in cellular or even tissue environments. uns.ac.rs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.